molecular formula C21H22N6O3 B11187634 N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine

Cat. No.: B11187634
M. Wt: 406.4 g/mol
InChI Key: BWKIMEDYSZJFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the triazine ring through cyclization reactions. The final step involves the coupling of the triazine intermediate with the quinazoline derivative under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, contributing to its potential anticancer activity .

Biological Activity

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a quinazoline structure, which are known for their diverse biological activities. Its molecular formula is C22H24N4O3C_{22}H_{24}N_{4}O_{3} with a molecular weight of approximately 396.45 g/mol. The structural complexity allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of benzodioxole have shown activity against various pathogens. A related compound demonstrated a minimum inhibitory concentration (MIC) of 0.0619 μmol/mL against Staphylococcus aureus and 0.1859 μmol/mL against Candida albicans .

Anticancer Potential

Compounds containing the quinazoline scaffold have been extensively studied for their anticancer properties. They are known to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. In vitro studies have shown that similar triazine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes implicated in disease processes. For instance, it has potential as an inhibitor of protein kinases (PKs) and phosphoinositide 3-kinases (PI3Ks), which play crucial roles in cell signaling and metabolism . Binding affinity studies reveal that compounds with related structures can exhibit binding energies around -9.4 kcal/mol, indicating strong interactions with target proteins .

The biological activity of this compound is likely attributed to its ability to interact with specific receptors or enzymes within cells. The presence of the benzodioxole group may enhance its affinity for certain biological targets due to its planar structure and electron-donating properties.

Case Studies

  • Antimicrobial Efficacy : A study on a related benzodioxole derivative reported effective antimicrobial activity against Bacillus cereus and Aspergillus niger, reinforcing the potential of benzodioxole-containing compounds in treating infections .
  • Anticancer Activity : Research on triazine derivatives indicated that they could significantly reduce the viability of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Data Summary

Activity Target Result Reference
AntimicrobialStaphylococcus aureusMIC = 0.0619 μmol/mL
AntimicrobialCandida albicansMIC = 0.1859 μmol/mL
AnticancerVarious Cancer Cell LinesInduced apoptosis; reduced cell viability
Enzyme InhibitionPI3KBinding energy = -9.4 kcal/mol

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-8-methoxy-4-methylquinazolin-2-amine

InChI

InChI=1S/C21H22N6O3/c1-13-15-4-3-5-17(28-2)19(15)25-21(24-13)26-20-22-10-27(11-23-20)9-14-6-7-16-18(8-14)30-12-29-16/h3-8H,9-12H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

BWKIMEDYSZJFNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.